4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one
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Overview
Description
4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one is a chemical compound belonging to the triazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenethylamino group attached to a triazine ring
Preparation Methods
The synthesis of 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4-methyl-6-phenethylamino-1,3,5-triazine with suitable reagents under controlled conditions. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and phenethylamino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. .
Scientific Research Applications
4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one can be compared with other similar compounds, such as:
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: This compound has a similar triazine structure but differs in the substituents attached to the ring.
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: This compound contains a mercapto group instead of a phenethylamino group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-6-methyl-3-(2-phenylethylamino)-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-11(18)17(13)12(16-15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCAZNRXXXWQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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